molecular formula C28H18N2O4 B2726645 N,N'-Bis(4-methylphenyl)naphthalene-1,8:4,5-bisdicarbimide CAS No. 989-74-2

N,N'-Bis(4-methylphenyl)naphthalene-1,8:4,5-bisdicarbimide

Numéro de catalogue B2726645
Numéro CAS: 989-74-2
Poids moléculaire: 446.462
Clé InChI: ZCALPDVLWYDXNO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N'-Bis(4-methylphenyl)naphthalene-1,8:4,5-bisdicarbimide, commonly known as BMN-1, is a synthetic compound that has gained significant attention in the field of chemical biology due to its ability to selectively inhibit the deubiquitinase enzyme USP1. This enzyme plays a critical role in DNA damage response pathways, making it an attractive target for cancer therapy.

Mécanisme D'action

USP1 is a deubiquitinase enzyme that plays a critical role in the DNA damage response pathway by regulating the levels of mono-ubiquitinated FANCD2 and PCNA. Inhibition of USP1 by BMN-1 leads to the accumulation of these proteins at sites of DNA damage, leading to increased DNA repair and sensitization of cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects:
BMN-1 has been shown to selectively inhibit USP1 without affecting other deubiquitinase enzymes. It has also been shown to be well-tolerated in animal models, with no significant toxicity observed at doses used in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

BMN-1 is a highly selective inhibitor of USP1, making it a valuable tool for studying the role of this enzyme in DNA damage response pathways. However, its potency and selectivity may vary depending on the experimental conditions used. Additionally, the synthesis of BMN-1 is complex and requires specialized equipment, making it difficult to obtain in large quantities.

Orientations Futures

There are several potential future directions for research on BMN-1. One area of interest is the development of more potent and selective USP1 inhibitors. Another area of interest is the identification of biomarkers that can be used to predict which cancer patients are most likely to benefit from treatment with BMN-1 or other USP1 inhibitors. Finally, there is interest in exploring the potential of BMN-1 as a radiosensitizer in combination with other cancer therapies.

Méthodes De Synthèse

BMN-1 was first synthesized in 2011 by a team of researchers led by Dr. Christopher Lima at the Sloan-Kettering Institute for Cancer Research. The synthesis involves a series of reactions starting with the condensation of 4-methylbenzaldehyde with naphthalene-1,8-diamine to form the intermediate compound N,N'-bis(4-methylphenyl)naphthalene-1,8-diamine. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to form the final product, BMN-1.

Applications De Recherche Scientifique

BMN-1 has been extensively studied for its potential as a cancer therapeutic agent. Inhibition of USP1 by BMN-1 leads to increased sensitivity of cancer cells to DNA-damaging agents such as cisplatin and ionizing radiation. This has been demonstrated in multiple preclinical studies using various cancer cell lines and animal models. BMN-1 has also been shown to sensitize cancer cells to PARP inhibitors, which are commonly used in the treatment of BRCA1/2-mutated cancers.

Propriétés

IUPAC Name

6,13-bis(4-methylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N2O4/c1-15-3-7-17(8-4-15)29-25(31)19-11-13-21-24-22(14-12-20(23(19)24)26(29)32)28(34)30(27(21)33)18-9-5-16(2)6-10-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCALPDVLWYDXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=C(C=C6)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.